molecular formula C25H26N2O5 B497339 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one CAS No. 957502-58-8

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one

Cat. No.: B497339
CAS No.: 957502-58-8
M. Wt: 434.5g/mol
InChI Key: KHFJFOLNBNFGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a potent and highly selective ATP-competitive inhibitor of MAPKAPK2 (MK2), a key kinase downstream of p38 MAPK in the inflammatory response pathway. This compound exhibits exceptional research value by effectively blocking the phosphorylation of MK2 substrates, such as HSP27, thereby inhibiting the post-transcriptional regulation and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Its mechanism provides a powerful tool for dissecting the role of the p38/MK2 axis in disease models of rheumatoid arthritis, inflammatory bowel disease, and other chronic autoimmune conditions . Furthermore, due to the role of MK2 in regulating cell cycle arrest and tumor necrosis factor-mediated apoptosis, this inhibitor is critically important in oncology research for investigating cancer cell survival and potential chemo-sensitization strategies . The unique chemical scaffold of this inhibitor offers high specificity for MK2 over other kinases, making it an indispensable pharmacological probe for validating MK2 as a therapeutic target and for exploring novel anti-inflammatory and anti-cancer interventions.

Properties

IUPAC Name

7-[2-hydroxy-3-(3,4,5-trimethylpyrazol-1-yl)propoxy]-3-(3-methylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-15-6-5-7-21(10-15)32-24-14-31-23-11-20(8-9-22(23)25(24)29)30-13-19(28)12-27-18(4)16(2)17(3)26-27/h5-11,14,19,28H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFJFOLNBNFGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=C(C(=N4)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, typically using an alkyl halide and a base.

    Incorporation of the Toloxy Moiety: The tolyloxy moiety can be introduced through an etherification reaction using m-tolyl alcohol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for further research and development:

1. Anti-inflammatory Properties
Research indicates that compounds with similar structures to 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one can inhibit inflammatory pathways. For instance, pyrazole derivatives have been shown to modulate the levels of endocannabinoids and affect inflammatory diseases like rheumatoid arthritis and osteoarthritis .

2. Anticancer Activity
The chromenone scaffold is known for its anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation .

3. Antioxidant Effects
Compounds with similar functionalities have demonstrated antioxidant properties, which are crucial in reducing oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with chronic diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

ModificationEffect on Activity
Hydroxy group at position 2Increases solubility and bioavailability
Pyrazole ring substitutionEnhances anti-inflammatory potency
Aromatic m-tolyloxy groupContributes to selective binding to target receptors

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of pyrazole derivatives, it was found that modifications at the pyrazole ring significantly enhanced inhibitory activity against specific inflammatory mediators. The lead compound demonstrated an IC50 value in the low micromolar range against pro-inflammatory cytokines .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of chromenone derivatives showed that certain modifications led to increased apoptosis in breast cancer cell lines. The study reported that compounds with a similar structural framework to this compound exhibited promising results in reducing tumor growth in vivo .

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related chromen-4-one derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C25H25N2O5 ~445.48 7-(2-hydroxy-3-(3,4,5-trimethylpyrazol)propoxy), 3-(m-tolyloxy) Enhanced lipophilicity from trimethylpyrazole; potential for improved bioavailability
7-Methoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one C20H13F3N2O4 402.328 7-OCH3, 2-CF3, 3-phenylpyrazole Fluorinated groups increase electron-withdrawing effects; may enhance stability
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one C18H12N2O3 304.30 7-OH, 3-phenylpyrazole Simpler structure; lower molecular weight may favor solubility
FB15: 7-(3-(2-Chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one Not specified Not specified 7-propoxy-chlorobenzimidazole, 2-trimethoxyphenyl Confirmed HIF-1α inhibition; chlorobenzimidazole enhances target binding
CAS 890598-05-7: 7-[2-Hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one C19H22N2O4 342.39 7-propoxy-trimethylpyrazole, 4-CH3 Methyl group at position 4 may reduce steric hindrance compared to m-tolyloxy

Biological Activity

The compound 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4H-chromen-4-one , also known by its CAS number 890598-05-7 , is a derivative of the chromenone class and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H24N2O4
  • Molar Mass : 368.426 g/mol
  • Structural Features : The compound features a chromenone backbone substituted with a pyrazole moiety, which is significant for its biological properties.

Antitumor Activity

Recent studies indicate that compounds within the chromenone family exhibit notable antitumor properties. For instance, the presence of the pyrazole ring in this compound enhances its interaction with biological targets involved in cancer progression.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways associated with tumor growth, particularly through the modulation of apoptosis-related proteins.
  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its interaction with enzymes involved in inflammatory processes.

  • NAAA Inhibition : The compound has been identified as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anti-inflammatory mediators.
  • Experimental Data : In vivo studies showed that administration of the compound resulted in reduced inflammation markers in animal models, supporting its therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4H-chromen-4-one can be attributed to specific structural features:

Structural FeatureImpact on Activity
Pyrazole RingEnhances potency against NAAA and contributes to antitumor effects.
Hydroxy GroupIncreases solubility and bioavailability.
Chromenone BackboneProvides structural stability and interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with the compound reduced cell viability in breast and colon cancer cell lines by over 50% compared to control groups.
  • Inflammatory Model Evaluation : An animal model study indicated that administration of this compound significantly lowered paw edema in rats induced by carrageenan, suggesting strong anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-(m-tolyloxy)-4H-chromen-4-one?

  • Methodology : The synthesis involves multi-step condensation reactions. Key steps include:

  • Step 1 : Formation of the chromen-4-one core using ethyl acetoacetate derivatives under alkaline conditions (e.g., NaOH) .
  • Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to minimize hydrolysis .
  • Step 3 : Final coupling of the m-tolyloxy group using catalytic bases like triethylamine. Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodology :

  • X-ray crystallography (e.g., single-crystal analysis at 100 K) provides unambiguous confirmation of bond angles, dihedral angles, and stereochemistry, as demonstrated in related chromenone-pyrazole hybrids .
  • NMR spectroscopy : 1^1H and 13^13C NMR can resolve regiochemical ambiguities. For example, the hydroxypropoxy group’s protons show distinct splitting patterns (δ 4.1–4.3 ppm) due to coupling with adjacent chiral centers .

Q. What analytical techniques are recommended for purity assessment during synthesis?

  • Methodology :

  • HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) detects impurities at trace levels (<0.1%) .
  • Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How can conflicting data between computational modeling and experimental results (e.g., dipole moments, bond lengths) be resolved?

  • Methodology :

  • Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) can refine theoretical models by incorporating solvent effects (e.g., DMSO dielectric constant) and comparing outputs with experimental X-ray data (e.g., C–C bond lengths within ±0.02 Å accuracy) .
  • Dynamic NMR studies at variable temperatures resolve discrepancies in conformational equilibria, such as rotational barriers in the propoxy linker .

Q. What strategies mitigate byproduct formation during the pyrazole-propoxy coupling step?

  • Methodology :

  • Protecting group chemistry : Temporarily shield the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired nucleophilic side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing reaction homogeneity .

Q. How can environmental impacts of this compound be assessed in long-term ecological studies?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
  • Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) to evaluate ecotoxicological risks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies (e.g., antimicrobial potency)?

  • Methodology :

  • Standardized bioassays : Adopt CLSI guidelines (e.g., broth microdilution for MIC determination) to control variables like inoculum size and culture media .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., trimethylpyrazole vs. phenylpyrazole) to isolate contributions to bioactivity .

Q. What experimental controls are critical for validating antioxidant activity claims?

  • Methodology :

  • Positive controls : Include ascorbic acid or Trolox in DPPH/ABTS assays to calibrate radical scavenging efficiency .
  • Sample oxidation controls : Use argon-sparged solvents and light-protected vials to prevent auto-oxidation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.